Compound Description: ABT-751 is a potent antimitotic and antivascular agent that exhibits in vivo antitumor activity. It functions as a tubulin polymerization inhibitor, leading to cell cycle arrest in the G2/M phase and disruption of microtubule formation. []
Compound Description: Compound 16a is a potent inhibitor of tubulin polymerization, demonstrating significant cytotoxic activity against a panel of human tumor cell lines. It induces cell cycle arrest in the G2/M phase, disrupts microtubule formation, and exhibits antivascular properties by inhibiting cell migration, invasion, and endothelial tube formation. []
Relevance: While structurally distinct from 4-pentyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, compound 16a is included due to its shared mechanism of action as a tubulin polymerization inhibitor. The presence of the 2-(4-methoxyphenyl)ethyl group in 16a and the 2-pyridin-4-ylethyl substituent in 4-pentyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide suggests a potential structure-activity relationship worth exploring. The distinct core structures of these compounds highlight the importance of exploring various scaffolds for identifying novel tubulin polymerization inhibitors. []
Compound Description: Compound 7 is a potent dual PI3K/mTOR inhibitor with excellent kinase selectivity, demonstrating good cellular growth inhibition, modest plasma clearance, and acceptable oral bioavailability. []
Relevance: Both compound 7 and 4-pentyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide belong to the benzenesulfonamide class of compounds, suggesting potential shared structural features relevant to their biological activity. The presence of a 2-pyridyl group in both compounds further emphasizes this point. Although their core structures and target pathways differ, understanding the structure-activity relationships within the benzenesulfonamide class is crucial for identifying novel inhibitors with improved potency and selectivity. []
Compound Description: Compound 1 is a Schiff base derivative synthesized as a precursor to a zinc(II) phthalocyanine complex with potential applications in photodynamic therapy. []
Relevance: Both compound 1 and 4-pentyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide share the benzenesulfonamide moiety. Additionally, the presence of a pyridine ring in both structures, although at different positions, further highlights their structural similarity. Understanding how these subtle structural variations impact their respective biological activities could be valuable for designing new compounds with enhanced properties. []
Compound Description: Compound 2 serves as a key intermediate in the synthesis of a novel zinc(II) phthalocyanine complex designed for potential use as a photosensitizer in photodynamic therapy. [, ]
Relevance: Similar to 4-pentyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, compound 2 incorporates a benzenesulfonamide group and a pyridine ring within its structure. This structural resemblance emphasizes the versatility of the benzenesulfonamide moiety in medicinal chemistry and its potential to be incorporated into various molecular frameworks for diverse therapeutic applications. Studying these compounds can provide insights into structure-activity relationships and guide the development of novel derivatives with improved pharmacological profiles. [, ]
Compound Description: Compound 3 is a zinc(II) phthalocyanine complex designed for potential applications in photodynamic therapy. Its design incorporates benzenesulfonamide derivatives containing bioactive groups in its peripheral positions. [, ]
Relevance: Compound 3 shares the benzenesulfonamide moiety and a pyridine ring with 4-pentyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, highlighting the significance of these structural features in medicinal chemistry. While their core structures and potential therapeutic applications differ, the presence of these shared moieties underscores the importance of understanding how subtle variations in substituents and overall molecular architecture can influence biological activity. This knowledge is crucial for designing new drugs with enhanced potency and selectivity. [, ]
Compound Description: Compound 9 exhibits significant in vitro anticancer activity against the human liver cancer cell line (HEPG2), surpassing the potency of the reference drug doxorubicin. []
Relevance: Although structurally distinct from 4-pentyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, compound 9 is included due to its shared benzenesulfonamide moiety. This structural similarity suggests a potential for shared chemical properties and biological activities, despite the differences in their core structures. Further investigation into the structure-activity relationships of both compounds could lead to the identification of novel anticancer agents with improved efficacy and safety profiles. []
Compound Description: Compound 10 is a potent anticancer agent, exhibiting significant in vitro activity against the human liver cancer cell line (HEPG2). Its potency surpasses that of the reference drug doxorubicin, making it a promising candidate for further development. []
Relevance: Compound 10, containing a benzenesulfonamide moiety and a pyridine ring, exhibits structural similarities to 4-pentyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide. This structural resemblance suggests a potential for shared chemical properties and biological activities. Investigating their structure-activity relationships could lead to the identification of novel anticancer agents with improved efficacy and safety profiles. []
Compound Description: Compound 11 displays potent in vitro anticancer activity against the human liver cancer cell line (HEPG2), exceeding the potency of the reference drug doxorubicin, suggesting its potential as a lead compound for anticancer drug development. []
Relevance: Compound 11, despite its structural differences from 4-pentyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, shares the common benzenesulfonamide motif. This shared structural element suggests a potential for similar chemical properties and biological activities, warranting further investigation into their structure-activity relationships for discovering novel anticancer agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.